molecular formula C14H13N3 B11881711 2-Benzyl-2H-indazol-4-amine CAS No. 82013-52-3

2-Benzyl-2H-indazol-4-amine

Cat. No.: B11881711
CAS No.: 82013-52-3
M. Wt: 223.27 g/mol
InChI Key: HQURTAHILWWBCY-UHFFFAOYSA-N
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Description

2-Benzyl-2H-indazol-4-amine is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used as core structures in many pharmacologically active compounds. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and drug development.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2H-indazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-Benzyl-2H-indazol-4-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Benzyl-2H-indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclo-oxygenase-2 (COX-2), reducing inflammation by blocking the production of prostaglandins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-2H-indazol-4-amine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its benzyl and amine groups contribute to its distinct pharmacological profile, making it a valuable compound for further research and development .

Properties

CAS No.

82013-52-3

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

2-benzylindazol-4-amine

InChI

InChI=1S/C14H13N3/c15-13-7-4-8-14-12(13)10-17(16-14)9-11-5-2-1-3-6-11/h1-8,10H,9,15H2

InChI Key

HQURTAHILWWBCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C3C(=N2)C=CC=C3N

Origin of Product

United States

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